N-(4,4-dimethylpent-2-enoyl)benzamide
Description
N-(4,4-Dimethylpent-2-enoyl)benzamide is a benzamide derivative characterized by a branched alkenoyl substituent (4,4-dimethylpent-2-enoyl) attached to the benzamide core. This structural motif introduces steric bulk and hydrophobicity, distinguishing it from aromatic or heterocyclic-substituted benzamides.
Properties
CAS No. |
247043-66-9 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-(4,4-dimethylpent-2-enoyl)benzamide |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)10-9-12(16)15-13(17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,16,17) |
InChI Key |
SGQVKEGVXXUPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares N-(4,4-dimethylpent-2-enoyl)benzamide with key benzamide derivatives from the literature:
Key Observations
Thermal Stability: Imidazole-based derivatives (e.g., 4a) exhibit high melting points (>250°C) due to rigid aromatic/heterocyclic frameworks and strong intermolecular interactions . Rip-B’s lower melting point (90°C) correlates with flexible phenethyl and methoxy groups, which disrupt crystal lattice formation .
Synthetic Yields: Derivatives with electron-deficient aromatic rings (e.g., nitro or cyano groups in 4c, 4j) show yields >80%, suggesting efficient condensation under standard conditions . Aliphatic substituents may require tailored reaction protocols (e.g., controlled temperatures or catalysts) to optimize yields.
Hydrogen-Bonding Groups: The dual amino groups in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide () enhance solubility in polar solvents, contrasting with the hydrophobic nature of the target compound’s alkenoyl chain .
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